molecular formula C14H13Cl2NO B8561285 [5-chloro-2-(methylamino)phenyl]-(2-chlorophenyl)methanol

[5-chloro-2-(methylamino)phenyl]-(2-chlorophenyl)methanol

Cat. No.: B8561285
M. Wt: 282.2 g/mol
InChI Key: MWFFOPCLIQFPII-UHFFFAOYSA-N
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Description

2’,5-Dichloro-2-methylaminobenzhydrol is a chemical compound with the molecular formula C14H13Cl2NO It is known for its unique structure, which includes two chlorine atoms and a methylamino group attached to a benzhydrol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5-Dichloro-2-methylaminobenzhydrol typically involves the reaction of 2’,5-dichlorobenzophenone with methylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 2’,5-dichlorobenzophenone

    Reagent: Methylamine

    Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2’,5-Dichloro-2-methylaminobenzhydrol can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain product quality and yield. The final product is purified through crystallization or distillation to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2’,5-Dichloro-2-methylaminobenzhydrol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used to replace the chlorine atoms.

Major Products Formed

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzhydrol derivatives.

Scientific Research Applications

2’,5-Dichloro-2-methylaminobenzhydrol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,5-Dichloro-2-methylaminobenzhydrol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorobenzene-1,4-diamine: Similar in structure but with different functional groups.

    2,5-Dichlorobenzophenone: Precursor in the synthesis of 2’,5-Dichloro-2-methylaminobenzhydrol.

    2,5-Dichloroaniline: Another related compound with different applications.

Uniqueness

2’,5-Dichloro-2-methylaminobenzhydrol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H13Cl2NO

Molecular Weight

282.2 g/mol

IUPAC Name

[5-chloro-2-(methylamino)phenyl]-(2-chlorophenyl)methanol

InChI

InChI=1S/C14H13Cl2NO/c1-17-13-7-6-9(15)8-11(13)14(18)10-4-2-3-5-12(10)16/h2-8,14,17-18H,1H3

InChI Key

MWFFOPCLIQFPII-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)Cl)C(C2=CC=CC=C2Cl)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of sodium borohydride (1.2 g) in tetrahydrofuran (10 ml), a solution of 2',5-dichloro-2-methylaminobenzophenone (3.12 g) in tetrahydrofuran (20 ml) is added dropwise. The resultant mixture is mixed with water (5 ml) and stirred at room temperature overnight. The reaction mixture is mixed with a small amount of water and evaporated under reduced pressure to remove the solvent. The residue is made to pH 8-9 with dilute hydrochloric acid and shaken with chloroform. The organic layer is dried and evaporated to give 2',5-dichloro-2-methylaminobenzhydrol (3.05 g). This substance is recrystallized from ether/n-hexane to give crystals melting at 105.5° to 106.5° C. The yield is 97.1%.
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1.2 g
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20 mL
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Synthesis routes and methods II

Procedure details

To a solution of boron trichloride (100 mg) in dry benzene (5 ml), a solution of p-chloromethylaniline (100 mg) in dry benzene (2 ml) is added with cold water cooling (7°-10° C.), and the resultant mixture is refluxed for 2 hours. Then, a solution of o-chlorobenzaldehyde (99 mg) and tri-n-butylamine (131 mg) in dry benzene (2 ml) is added thereto with cold water cooling, and the mixture is stirred at room temperature for 1 hour. The reaction mixture is mixed with ice pieces and shaken with ether. The ethereal layer is washed with aqueous sodium carbonate and a saturated brine in that order, dried over potassium carbonate, and evaporated under reduced pressure. The residue is chromatographed on a column of silica gel, and the product is recrystallized from chloroform-petroleum ether to give 2-methylamino-5,2'-dichlorobenzhydrol (174 mg) as crystals melting at 106° to 108° C. The yield is 87.4%.
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